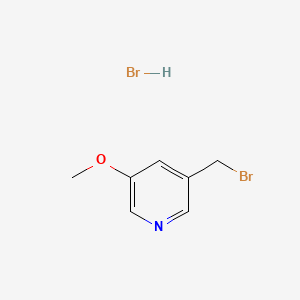![molecular formula C16H9ClF3N3OS B2605643 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392245-03-3](/img/structure/B2605643.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a chemical compound that has been studied for its potential antiviral activity . The compound is derived from 4-chlorobenzoic acid and involves a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The acid is first esterified with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to give the final sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” was confirmed by NMR, IR, and elemental analysis . The compound belongs to the class of 1,3,4-thiadiazoles, which are five-membered heterocyclic compounds containing a sulfur atom and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The final step involves the reaction of the sulfonyl chloride intermediate with amines to give the sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with the 1,3,4-thiadiazole moiety, such as the one , have been studied for their potential antiviral properties. Research indicates that certain derivatives can exhibit activity against viruses like the tobacco mosaic virus . This suggests that our compound could be explored for its efficacy in inhibiting viral replication or assembly, which is crucial for developing new antiviral drugs.
Antitubercular Agents
The structural similarity of our compound to other 1,3,4-thiadiazole derivatives that have shown antitubercular activity opens up possibilities for its application in treating tuberculosis . These compounds can be designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, which remains a significant global health challenge.
Agricultural Applications
In agriculture, derivatives of 1,3,4-thiadiazole have been utilized for their herbicidal and fungicidal properties . The compound could be synthesized into various derivatives to protect crops from fungal infections and weed proliferation, contributing to increased agricultural productivity.
Industrial Chemical Synthesis
The chemical structure of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide suggests its potential use as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group, in particular, is a valuable moiety in pharmaceuticals and agrochemicals, indicating its utility in industrial chemical processes .
Environmental Remediation
Compounds with chlorophenyl groups have been investigated for environmental remediation applications, particularly in the degradation of pollutants. The compound’s potential to participate in advanced oxidation processes could be harnessed to break down persistent organic pollutants in water and soil .
Pharmaceutical Research
The benzamide moiety present in the compound is a common feature in many pharmaceutical drugs, which implies that it could be a candidate for drug development. Its structural features could be fine-tuned to interact with various biological targets, leading to potential applications in the treatment of diseases beyond viral and bacterial infections .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQWXANBPLBFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)


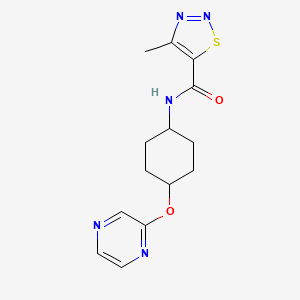
![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)
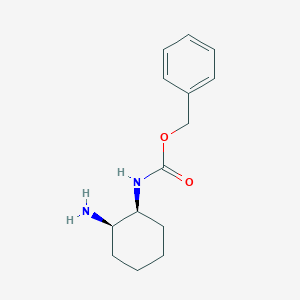
![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)
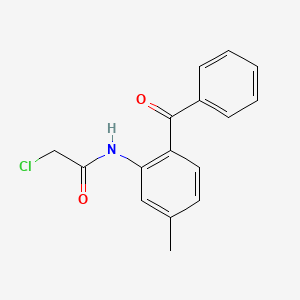
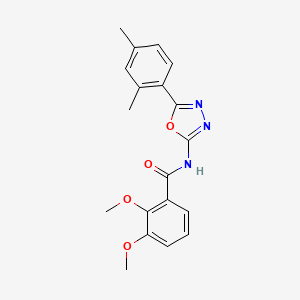
![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)
